N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
Description
N-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a 5,5-dioxido (sulfonyl) group, a 4-fluorophenyl substituent at position 2, and a 4-(trifluoromethyl)benzamide moiety at position 3. This structure combines electron-withdrawing groups (fluorine, trifluoromethyl, and sulfonyl) with a rigid bicyclic system, which may enhance metabolic stability and target binding affinity. Spectral characterization (IR, NMR, MS) is critical for confirming tautomeric forms and substituent placement, as demonstrated in structurally similar compounds .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O3S/c20-13-5-7-14(8-6-13)26-17(15-9-30(28,29)10-16(15)25-26)24-18(27)11-1-3-12(4-2-11)19(21,22)23/h1-8H,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGGWAZXUCPVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Thieno[3,4-c]pyrazole Core:
- Starting with a suitable thiophene derivative, the core structure is formed through cyclization reactions involving hydrazine derivatives.
- Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to facilitate the cyclization.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments and elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Thieno[3,4-c]pyrazol-5,5-dioxide Derivatives
A closely related compound, N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (), shares the same thieno-pyrazol core and 5,5-dioxido group but differs in substituents:
- Target Compound : 4-(Trifluoromethyl)benzamide at position 3.
- Compound : Ethanediamide linked to a 4-fluorobenzyl group.
2.8) and resistance to oxidative metabolism .
1,2,4-Triazole-3-thiones ()
Compounds [7–9] from feature a 1,2,4-triazole-3-thione core instead of a thieno-pyrazol system. Key differences include:
- Tautomerism : While ’s triazoles exist as thione tautomers (confirmed by IR absence of νS-H), the target compound’s sulfonyl group eliminates tautomeric variability, stabilizing its structure .
Functional Group Impact on Physicochemical Properties
- Solubility: The 5,5-dioxido group in both the target and compounds improves aqueous solubility compared to non-sulfonated analogs.
Spectral and Crystallographic Insights
- IR Spectroscopy : The target compound’s IR spectrum would lack C=S stretches (~1240–1255 cm⁻¹) present in ’s triazole-thiones, confirming the absence of thione tautomerism. Instead, carbonyl stretches (~1680 cm⁻¹) from the benzamide group would dominate .
- NMR : Distinct ¹⁹F NMR signals for the 4-fluorophenyl (-110 ppm) and trifluoromethyl (-62 ppm) groups would aid characterization, as seen in analogous fluorinated compounds .
Biological Activity
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide, also referred to by its CAS number 899989-49-2, is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 415.4 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, which is known for various biological activities, and a trifluoromethylbenzamide moiety, which enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F3N3O4S |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 899989-49-2 |
Anticancer Activity
Research has indicated that compounds with thieno[3,4-c]pyrazole structures possess significant anticancer properties. For instance, studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may exhibit antibacterial and antifungal effects against a range of pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways is hypothesized as a potential mechanism .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties as well. Inflammation is a crucial factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this one have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells
- Antimicrobial Screening
- Inflammation Models
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
